7-Bromo-5-methoxychroman-4-one
Description
Properties
IUPAC Name |
7-bromo-5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-8-4-6(11)5-9-10(8)7(12)2-3-14-9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQORQXJSYWPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 7 Bromo 5 Methoxychroman 4 One
Established Synthetic Routes and Precursor Utilization
Established methods for synthesizing the target compound rely on well-understood reactions, including electrophilic aromatic substitution and intramolecular cyclization.
A direct and common strategy to obtain 7-Bromo-5-methoxychroman-4-one is through the electrophilic bromination of its immediate precursor, 5-methoxychroman-4-one. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of this reaction is controlled by the directing effects of the substituents on the aromatic ring, which will be discussed in detail in section 2.4. The methoxy (B1213986) group at the C-5 position strongly activates the aromatic ring and directs the incoming electrophile (Br+) to the ortho and para positions. The C-7 position is para to the methoxy group, making it a highly favorable site for substitution.
A more fundamental approach to the chromanone core involves building it from simpler, substituted phenolic precursors. One such pathway begins with resorcinol (B1680541), which is first converted into a 3-aryloxypropionic acid. For instance, the reaction of a substituted phenol (B47542) with a 3-halopropionic acid derivative can furnish the necessary precursor.
A documented method involves the reaction of resorcinol with 3-chloropropionic acid in the presence of a strong acid like trifluoromethanesulfonic acid, followed by cyclization with a base to yield 7-hydroxychroman-4-one. The hydroxyl group can then be methylated to give 7-methoxychroman-4-one. A different route, which leads to the bromo-substituted analogue directly, starts with 3-bromophenol. This can be reacted to form 3-(3-bromophenoxy)propionic acid, which then undergoes an intramolecular Friedel-Crafts acylation to close the ring and form 7-bromochroman-4-one (B108298). A similar strategy starting with 3-bromo-5-methoxyphenol (B1287468) would be a viable route to the target compound.
Novel and Green Chemistry Approaches in Chromanone Synthesis Applicable to this compound
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. In the context of chromanone synthesis, several green chemistry approaches have been developed that are applicable to the preparation of this compound.
One notable advancement is the use of solid acid catalysts for the intramolecular cyclization step. Acid-activated Montmorillonite K-10 clay has been successfully used as a heterogeneous and reusable catalyst for the synthesis of chroman-4-ones from 3-aryloxypropionic acids. This method offers advantages over traditional homogeneous acid catalysts (like polyphosphoric acid or Eaton's reagent) by simplifying the workup procedure, reducing corrosive waste, and allowing for catalyst recycling. The reaction can be carried out by refluxing in a solvent like toluene (B28343) for a short duration.
Other green strategies applicable to this class of compounds include the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and improve energy efficiency.
Optimization of Reaction Conditions and Yield Enhancement for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of chromanones, key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and time.
In the synthesis of 7-bromochroman-4-one using Montmorillonite K-10, for example, the reaction was optimized to proceed to completion in 30-45 minutes under reflux in toluene, achieving a high yield. The table below summarizes typical conditions for this clay-catalyzed cyclization.
| Parameter | Condition | Yield (%) | Reference |
| Precursor | 3-(3-Bromophenoxy)propionic acid | 85 | |
| Catalyst | Montmorillonite K-10 | ||
| Solvent | Toluene | ||
| Temperature | Reflux | ||
| Time | 0.5 hours | ||
| This table presents data for the synthesis of 7-bromochroman-4-one, a structurally related compound, to illustrate typical optimization outcomes. |
Further optimization for the synthesis of this compound would involve screening different brominating agents (e.g., NBS, Br2), solvents of varying polarity, and catalysts to achieve the best balance of reaction efficiency, selectivity, and yield.
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound requires careful control over both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs).
The key challenge in the direct bromination of 5-methoxychroman-4-one is achieving substitution exclusively at the C-7 position. The regiochemical outcome is dictated by the powerful electron-donating nature of the C-5 methoxy group. As an activating group, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methoxy group is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C-6) and para (C-7) to itself.
Between these two activated positions, the para-position (C-7) is generally favored for several reasons:
Electronic Effects : The para position benefits from strong resonance stabilization provided by the lone pairs on the methoxy oxygen.
Steric Hindrance : The C-7 position is sterically less hindered than the C-6 position, which is flanked by the bulky C-5 methoxy group and the heterocyclic ring fusion.
This strong preference ensures that bromination occurs with high regioselectivity at the C-7 position, yielding the desired product over the C-6 bromo isomer. Chemoselectivity is also a key consideration; the reaction conditions must be controlled to favor aromatic bromination over potential side reactions, such as bromination at the α-carbon of the ketone. The use of catalysts like p-toluenesulfonic acid can enhance the selectivity for aromatic substitution.
Chemical Reactivity and Derivatization of 7 Bromo 5 Methoxychroman 4 One
Reactions Involving the Bromine Moiety: Nucleophilic Substitutions and Transition Metal-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring of 7-Bromo-5-methoxychroman-4-one is a key site for synthetic modification. It readily participates in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, providing pathways to a diverse array of derivatives.
Nucleophilic Aromatic Substitution:
While nucleophilic aromatic substitution (NAS) is generally less facile than electrophilic substitution on benzene (B151609) rings, it can be promoted by the presence of electron-withdrawing groups. In the context of this compound, the carbonyl group of the chromanone ring acts as a moderate electron-withdrawing group, which can facilitate NAS reactions under specific conditions. For instance, the bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 7-position. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a transient Meisenheimer complex, followed by the departure of the bromide ion to restore aromaticity.
Transition Metal-Catalyzed Cross-Coupling Reactions:
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound makes it an excellent substrate for a variety of these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to introduce alkyl, alkenyl, or aryl substituents at the 7-position.
Sonogashira Coupling: This reaction, also typically catalyzed by palladium, involves the coupling of the aryl bromide with a terminal alkyne. This allows for the introduction of alkynyl groups, which can be further functionalized.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. This is a powerful method for synthesizing arylamine derivatives.
C-P Cross-Coupling: Transition metal-catalyzed reactions can also be employed to form carbon-phosphorus bonds, providing access to organophosphorus compounds.
These cross-coupling reactions offer a modular and efficient approach to diversifying the 7-position of the chromanone scaffold, enabling the synthesis of a wide range of analogues with potentially interesting biological or material properties.
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron Reagent | C-C |
| Sonogashira | Palladium | Terminal Alkyne | C-C (alkynyl) |
| Buchwald-Hartwig | Palladium | Amine | C-N |
| C-P Coupling | Various Metals | Phosphine Reagent | C-P |
Transformations of the Methoxy (B1213986) Group: Demethylation and Ether Cleavage Reactions
The methoxy group at the 5-position of this compound can be cleaved to yield the corresponding phenol (B47542). This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to produce a new series of analogues. For example, O-alkylation of the corresponding 7-hydroxychroman-4-one with various alkyl halides in the presence of a base like potassium carbonate can yield a variety of 7-alkoxychroman-4-ones.
Reactivity of the Chromanone Carbonyl Group: Reductions, Additions, and Condensations
The carbonyl group at the 4-position of the chromanone ring is a versatile site for chemical modifications, including reductions, addition reactions, and condensations.
Reductions:
The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, yielding the corresponding chroman-4-ol. Subsequent dehydration of the alcohol can lead to the formation of a chromene.
Additions:
The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For instance, Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.
Condensations:
The α-protons adjacent to the carbonyl group (at the 3-position) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation, where the chromanone is reacted with an aldehyde in the presence of an acid or base catalyst to form a 3-benzylidene-4-chromanone. This reaction is a key step in the synthesis of many chalcone-like compounds with potential biological activities.
Table 2: Reactivity of the Chromanone Carbonyl Group
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ | Chroman-4-ol |
| Addition | Grignard Reagent | Tertiary Alcohol |
| Condensation | Aldehyde (acid/base catalyst) | 3-Benzylidene-4-chromanone |
Electrophilic and Nucleophilic Aromatic Substitution on the Chromanone Ring System
The benzene ring of the chromanone system can undergo electrophilic aromatic substitution (EAS) reactions. The existing substituents, the bromine atom and the methoxy group, direct the position of the incoming electrophile. The methoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these directing effects, along with the influence of the carbonyl group, will determine the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
As previously mentioned, nucleophilic aromatic substitution can also occur, primarily at the carbon bearing the bromine atom. The success of such reactions is often dependent on the presence of activating groups and the reaction conditions.
Ring-Opening and Rearrangement Reactions of the Chromanone Core
Under certain conditions, particularly with strong bases, the chromanone ring can undergo ring-opening. This typically involves the formation of a phenolate (B1203915) anion, which is more stable than the corresponding carbanion at the 3-position. The presence of a 7-methoxy group can increase the tendency for ring-opening.
Rearrangement reactions of the chromanone skeleton have also been observed. For instance, spirodiketones derived from chromanones can undergo rearrangement to furnish different isomeric products.
Synthesis of Complex Analogues and Hybrid Molecules from this compound
The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules and hybrid compounds. By strategically combining the reactions discussed above, a wide array of derivatives can be accessed.
For example, the bromine atom can be used as a handle for cross-coupling reactions to introduce various substituents, while the carbonyl group can be condensed with different aldehydes to create chalcone-like structures. The resulting compounds can then be further modified. This modular approach allows for the systematic exploration of the chemical space around the chromanone scaffold.
Hybrid molecules, which combine the chromanone core with other pharmacologically active moieties, can also be synthesized. This strategy aims to create new chemical entities with potentially enhanced or novel biological activities. For instance, the chromanone can be linked to other heterocyclic systems or known drug scaffolds.
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 7 Bromo 5 Methoxychroman 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 7-Bromo-5-methoxychroman-4-one. It provides invaluable information on the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dihydropyran ring, and the methoxy (B1213986) group protons. The chemical shifts (δ) and coupling constants (J) of these protons offer a wealth of information. For instance, the protons on the aromatic ring will exhibit splitting patterns that can help confirm the substitution pattern. The methylene protons at positions 2 and 3 of the chromanone ring often appear as complex multiplets due to their diastereotopic nature, and their coupling constants can provide insights into the conformation of the heterocyclic ring. copernicus.org The methoxy group would typically appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbonyl carbon (C4), the aromatic carbons, the methylene carbons (C2 and C3), and the methoxy carbon are characteristic and can be assigned based on established correlation tables and computational predictions. For example, the carbonyl carbon is expected to resonate at a significantly downfield chemical shift.
Conformational and Stereochemical Analysis: For chroman-4-one derivatives, the dihydropyran ring can adopt different conformations, such as a half-chair or a twist-boat. High-resolution NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can be employed to determine the preferred conformation in solution by measuring through-space interactions between protons. copernicus.org In cases where chiral centers are introduced into the molecule, for instance at the C2 or C3 positions, NMR spectroscopy, often in combination with chiral solvating agents or through the analysis of diastereomeric derivatives, becomes a powerful tool for determining the relative and absolute stereochemistry. mdpi.com The analysis of coupling constants, particularly the three-bond coupling constants (³J), can also provide dihedral angle information, further refining the conformational model of the molecule. auremn.org.br
A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.1 - 7.3 | d | ~2.0 |
| H-8 | 6.8 - 7.0 | d | ~2.0 |
| OCH₃ | 3.8 - 4.0 | s | - |
| H-2 | 4.4 - 4.6 | t | ~6.0 |
| H-3 | 2.7 - 2.9 | t | ~6.0 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its bonding characteristics.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its specific functional groups. libretexts.org The most prominent and diagnostic band is the carbonyl (C=O) stretching vibration of the ketone group in the chromanone ring, which typically appears in the region of 1680-1660 cm⁻¹. libretexts.org The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. Other key absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching: From the methylene groups (CH₂) of the dihydropyran ring, appearing in the 2950-2850 cm⁻¹ region. libretexts.org
C-O-C stretching: Associated with the ether linkage in the chromanone ring and the methoxy group, usually found in the 1260-1000 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring. libretexts.org
C-Br stretching: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong dipole moment changes lead to intense IR bands, strong changes in polarizability result in intense Raman signals. For this compound, the aromatic ring vibrations and the C=C bonds are expected to show strong Raman scattering. The C=O stretch is also observable in the Raman spectrum. Comparing the FT-IR and Raman spectra can aid in the assignment of vibrational modes, especially for molecules with a center of symmetry, although this is not the case for the title compound.
Bonding Insights: The frequencies of the vibrational modes are sensitive to the bond strength and the masses of the atoms involved. For example, the position of the C=O stretching frequency can provide information about the degree of conjugation and electronic delocalization within the molecule. Substituent effects, such as the electron-donating methoxy group and the electron-withdrawing bromine atom, can subtly shift the vibrational frequencies, offering insights into the electronic environment of the chromanone core. scispace.com
A summary of expected FT-IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1680 - 1660 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2950 - 2850 |
| C-O-C (Ether) | Stretching | 1260 - 1000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-Br | Stretching | 600 - 500 |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS is crucial for confirming its molecular formula (C₁₀H₉BrO₃). sigmaaldrich.com The high mass accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.
Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental formula can be definitively established. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Fragmentation Pathway Elucidation: In addition to providing the exact mass of the parent molecule, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can be used to study the fragmentation pathways of this compound. Upon ionization, the molecule can break apart in a predictable manner, and the analysis of these fragment ions provides valuable structural information.
Common fragmentation patterns for chroman-4-ones often involve:
Retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation pathway for chromanones, leading to the cleavage of the dihydropyran ring.
Loss of small molecules: Fragments corresponding to the loss of CO, CH₃, or OCH₃ can be observed.
Cleavage of the bromine atom: The C-Br bond can break, leading to a fragment ion without bromine.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the information obtained from NMR and vibrational spectroscopy.
A table illustrating the expected HRMS data for this compound is shown below.
| Ion | Calculated m/z (for C₁₀H₉⁷⁹BrO₃) | Calculated m/z (for C₁₀H₉⁸¹BrO₃) |
| [M]⁺ | 255.9786 | 257.9765 |
| [M-CO]⁺ | 227.9837 | 229.9816 |
| [M-CH₃]⁺ | 240.9630 | 242.9609 |
| [M-OCH₃]⁺ | 224.9680 | 226.9659 |
| [M-Br]⁺ | 177.0552 | 177.0552 |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
Solid-State Structure: The crystal structure would reveal the planarity of the aromatic ring and the conformation of the dihydropyran ring, confirming whether it adopts a half-chair, twist, or another conformation. This experimental data is invaluable for validating and refining the conformational models derived from NMR spectroscopy and computational studies. The precise positions of the bromine atom and the methoxy group on the aromatic ring would also be unambiguously determined. frontiersin.org
Intermolecular Interactions: X-ray crystallography also provides detailed insights into how molecules of this compound pack in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (if applicable), halogen bonds (involving the bromine atom), π-π stacking interactions between the aromatic rings, and van der Waals forces. nih.gov Understanding these interactions is crucial for comprehending the solid-state properties of the compound, such as its melting point and solubility. For instance, the presence of bromine could lead to significant halogen bonding, influencing the crystal packing. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (if applicable to future derivatizations)
While this compound itself is achiral, the chroman-4-one scaffold is a common framework for the synthesis of chiral molecules. nih.gov Should chiral derivatives of this compound be synthesized in the future, for example, by introducing a substituent at the C2 or C3 position, chiroptical spectroscopic techniques would be essential for their stereochemical characterization.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting ECD spectrum is highly sensitive to the absolute configuration of the stereogenic centers and the conformation of the molecule. nih.gov For chiral chroman-4-one derivatives, the Cotton effects observed in the ECD spectrum, which are positive or negative peaks, can be correlated with specific electronic transitions within the chromophore. chem-soc.si By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the chiral derivative can be determined. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. fiveable.me Similar to ECD, ORD spectra are characteristic of a chiral molecule and can be used to determine its absolute configuration. chem-soc.si The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the stereochemistry of the molecule. nih.gov
The application of these chiroptical techniques would be a critical step in the development of enantiomerically pure derivatives of this compound for applications where specific stereochemistry is required. The combination of experimental chiroptical data with theoretical calculations provides a powerful and reliable method for assigning the absolute configuration of chiral chromanones. mdpi.comgrafiati.com
Computational Chemistry and Theoretical Investigations of 7 Bromo 5 Methoxychroman 4 One
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering insights into their stability and reactivity. nrel.gov For 7-Bromo-5-methoxychroman-4-one, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can be used to determine its optimized molecular geometry. rsc.org These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.
Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. d-nb.info A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations, which illustrates the charge distribution and can predict regions of the molecule that are prone to intermolecular interactions. d-nb.info In the case of this compound, the MEP would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, indicating these as sites for electrophilic attack or hydrogen bonding.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and based on typical values for similar chromanone structures. Actual values would require specific DFT calculations for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. mdpi.com For this compound, MD simulations can be performed to explore its conformational landscape. The heterocyclic ring of the chroman-4-one scaffold can adopt different conformations, and MD simulations can reveal the relative stabilities of these conformers and the energy barriers between them.
When placed in a simulated solvent box (e.g., water), MD simulations can shed light on how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the carbonyl group and water molecules. The stability of the solute-solvent system can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov A stable RMSD suggests that the molecule has reached an equilibrium state in the simulated environment.
Furthermore, the root-mean-square fluctuation (RMSF) can be calculated for each atom to identify the more flexible and rigid regions of the molecule. nih.gov For this compound, one would expect the core chroman-4-one ring system to be relatively rigid, while the methoxy group might exhibit greater flexibility.
Table 2: Illustrative MD Simulation Parameters for this compound
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER or CHARMM | Describes the potential energy of the system |
| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous environment |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |
| Temperature | 300 K | Simulates physiological conditions |
| Pressure | 1 bar | Simulates physiological conditions |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. fiveable.mersc.org For this compound, these calculations could be used to study various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carbonyl group.
By calculating the energy profile of a proposed reaction pathway, researchers can identify the transition state structure, which represents the energy maximum along the reaction coordinate. fiveable.me The energy of this transition state determines the activation energy of the reaction, a key factor in predicting the reaction rate. fiveable.me Computational methods can also help in comparing different possible reaction pathways to determine the most energetically favorable one. chemrxiv.org For instance, the synthesis of chroman-4-one derivatives often involves a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure, and quantum chemical calculations could model these steps to understand the role of substituents on the reaction feasibility. acs.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. d-nb.infoconicet.gov.ar For this compound, calculating the ¹H and ¹³C NMR chemical shifts can aid in the structural confirmation and assignment of experimental spectra. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. uncw.edu The accuracy of these predictions has significantly improved, often showing a strong correlation with experimental values, especially for the aromatic regions of molecules. conicet.gov.arresearchgate.net
Similarly, the vibrational frequencies from DFT calculations can be used to generate a theoretical IR spectrum. rsc.org By comparing the calculated spectrum with an experimental one, each vibrational band can be assigned to specific functional groups and vibrational modes within the molecule, such as the characteristic C=O stretch of the ketone group.
Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for a Representative Chroman-4-one Derivative
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H (aromatic) | 6.5 - 7.8 | 6.4 - 7.7 |
| ¹³C (aromatic) | 100 - 160 | 101 - 161 |
| ¹³C (C=O) | ~190 | ~192 |
| C=O stretch (IR) | ~1680 | ~1685 |
Note: This table provides a general comparison for a substituted chroman-4-one and is not specific to this compound. The level of theory and solvent effects can influence the accuracy of the predictions.
Molecular Docking and Ligand-Protein Interaction Studies for Target Identification and Mechanistic Understanding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Given that many chroman-4-one derivatives exhibit biological activity, molecular docking studies of this compound could be employed to identify potential protein targets and elucidate its mechanism of action at a molecular level. nih.govnih.gov
In a typical molecular docking study, the 3D structure of this compound would be docked into the binding site of various known protein targets, such as kinases, proteases, or receptors. nih.gov The docking algorithm would then generate multiple possible binding poses and score them based on binding affinity or energy. tandfonline.com The poses with the best scores suggest the most likely binding mode. A detailed analysis of the best-docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. rsc.org These insights are crucial for understanding the structure-activity relationship and for the rational design of more potent analogs. nih.gov
Biological Activity and Mechanistic Research of 7 Bromo 5 Methoxychroman 4 One and Its Derivatives
In Vitro Biological Screening for Diverse Activities
The chroman-4-one framework and its derivatives have been the subject of extensive in vitro screening, revealing a broad spectrum of biological activities, most notably in the realm of anticancer research.
Synthetic derivatives of chroman-4-one have been evaluated for their anticancer potential against a wide array of human tumor cell lines. nih.gov For instance, a study involving 3-benzylidene-4-chromanones demonstrated significant cytotoxic effects against triple-negative breast adenocarcinoma (MDA-MB-231), neuroblastoma (SK-N-MC), and nasopharyngeal carcinoma (KB) cells. nih.gov Another study focused on a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives, which were tested against sixty human tumor cell lines from nine different neoplastic diseases under the protocol of the National Cancer Institute (NCI). nih.govresearchgate.net
The antiproliferative activity of six specific flavanone/chromanone derivatives was assessed against five colon cancer cell lines (LoVo, HCT 116, SW620, HT-29, and Caco-2). nih.gov Three of these derivatives showed promising activity, with IC50 values in the range of 10 to 30 μM. nih.gov Similarly, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties were screened against six human cancer cell lines: AGS (gastric adenocarcinoma), MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), A-549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer). nih.gov Several of these analogues exhibited better cytotoxic activity than the parent compound, with one derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showing an IC50 of 2.63 ± 0.17 µM against AGS cells. nih.gov
Furthermore, chromane-2,4-dione derivatives, which are structurally related, have shown higher cytotoxic potencies compared to their chromen-4-one counterparts against HL-60 (human promyelocytic leukemia), MOLT-4 (acute lymphoblastic leukemia), and MCF-7 (breast adenocarcinoma) cancer cells. nih.gov
| Compound Derivative | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Flavanone/Chromanone Derivatives (unspecified) | Colon Cancer Cell Lines | 10 - 30 µM | nih.gov |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Adenocarcinoma) | 2.63 ± 0.17 µM | nih.gov |
| Chroman-2,4-dione Derivative (Compound 13) | HL-60 (Leukemia) | 42.0 ± 2.7 μM | nih.gov |
| Chroman-2,4-dione Derivative (Compound 13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 μM | nih.gov |
| Chroman-2,4-dione Derivative (Compound 11) | MCF-7 (Breast Cancer) | 68.4 ± 3.9 μM | nih.gov |
| 3,5-dibromo-4,6-dimethoxychalcone (2a) | MCF-7 (Breast Cancer) | 4.12 ± 0.55 µM | nih.gov |
| Flavone (B191248) derivative (3c) | MCF-7 (Breast Cancer) | 5.10 ± 0.61 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies: Elucidating Molecular Determinants of Biological Responses
In a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives designed as pure antiestrogens, several structural elements were identified as important for activity. nih.gov The (3RS,4RS)-configuration between positions 3 and 4, a methyl group at the 3-position, a 9-methylene chain in the side chain, and a terminal perfluoroalkyl moiety were all found to play a significant role in enhancing estrogen receptor binding and oral antiestrogen (B12405530) activities. nih.gov
For anticancer activity, compounds featuring a thiochromanone skeleton have demonstrated higher potency compared to their chromanone counterparts. nih.gov The presence of an α,β-unsaturated carbonyl group is also considered a key pharmacophore for the anticancer activity of related structures like chalcones and homoisoflavonoids. nih.gov
In the context of antimicrobial activity, the substitution pattern on the chroman-4-one scaffold is critical. For a series of spiropyrrolidines tethered with chroman-4-one, the nature and position of substituents influenced their effectiveness against various bacterial and fungal strains. nih.gov Similarly, for flavonoids, the presence and position of halogen atoms like bromine can enhance antibacterial activity, with effectiveness sometimes increasing with the electronegativity of the halogen on the A-ring. nih.gov
Studies on flavonoid derivatives as inhibitors of the β-secretase enzyme (BACE1) have shown that flavanones with sugar moieties exhibit higher inhibitory activity than those without. nih.gov Furthermore, the number of sugar moieties and the position of the glycosidic linkage can also affect this activity. nih.gov The presence of a 5-methoxy group on the flavonoid scaffold can confer resistance to oxidative metabolism, while a 7-methoxy group may be prone to metabolism by cytochrome P450 enzymes, potentially leading to more active phenolic metabolites. nih.gov
Mechanistic Investigations of Molecular Target Interactions (e.g., enzyme inhibition, receptor binding)
Mechanistic studies have identified several molecular targets for chroman-4-one derivatives, primarily focusing on enzyme inhibition and receptor binding.
Enzyme Inhibition:
Pteridine Reductase 1 (PTR1): Chroman-4-one analogues have been investigated as inhibitors of PTR1, a validated drug target in Trypanosoma brucei and Leishmania species. nih.gov Crystallographic studies of T. brucei PTR1 in complex with a chroman-4-one derivative revealed that the chroman-4-one moiety engages in a π-sandwich interaction between the nicotinamide (B372718) of the NADP+ cofactor and the amino acid residue Phe97. nih.gov This provides a structural basis for designing more potent anti-parasitic compounds. nih.gov
β-Secretase (BACE1): Flavonoids, which include the chromone (B188151) structure, have been studied as inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking studies suggest that the A ring of the flavonoid is involved in hydrogen bonding, while the B ring participates in van der Waals interactions with BACE1. Hydrogen bonding with the catalytic residues Asp32 and Asp228 is considered a crucial interaction. nih.gov
Xanthine (B1682287) Oxidase (XO): Purpurogallin, a compound with a benzotropolone core structurally related to flavonoids, and its derivatives have shown inhibitory activity against xanthine oxidase, an enzyme involved in gout. researchgate.net
α-Glucosidase and α-Amylase: Certain flavone derivatives have been evaluated as dual inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. nih.gov
Receptor Binding:
Estrogen Receptors (ER): A series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives were specifically designed as pure antiestrogens. nih.gov These compounds were shown to bind to estrogen receptors and function as pure antiestrogens with the ability to downregulate ER expression. nih.gov
Serotonin (B10506) Receptors (5-HT1A): Arylpiperazinyl derivatives of 5- and 7-hydroxycoumarin have been designed and synthesized as potential antagonists for the 5-HT1A serotonin receptor. nih.gov Molecular docking studies suggest these coumarin (B35378) derivatives can anchor to the D116 residue and extend toward transmembrane regions 4 and 7 within the receptor's binding site. nih.gov
Research into Cellular Pathway Modulation and Molecular Signaling
Derivatives of the chroman-4-one scaffold have been shown to modulate several key cellular pathways and molecular signaling cascades, particularly in the context of cancer and inflammation.
In cancer cells, a primary mechanism of action for these compounds is the induction of apoptosis (programmed cell death) and autophagy. nih.gov One study on aminophenoxy flavone derivatives in non-small cell lung cancer (NSCLC) cells found that the lead compound induced apoptosis and caused cell cycle arrest in the G2/M phase. mdpi.com This was associated with the up-regulation of p21, a protein that regulates cell cycle progression. mdpi.com Similarly, a 7-hydroxy-4-phenylchromen-2-one derivative was shown to exert its antiproliferative effects by arresting cells in the G2/M phase and inducing apoptosis. nih.gov
The generation of oxidative stress is another key mechanism. Strong pro-oxidant properties were identified as underlying the cytotoxic activity of certain flavanone/chromanone derivatives in colon cancer cells. nih.gov This was characterized by an increase in intracellular reactive oxygen species (ROS) levels and a decrease in glutathione (B108866) (GSH) concentrations, which likely contributed to the induction of apoptosis and autophagy. nih.gov
In the context of inflammation, research has focused on pathways involving pro-inflammatory cytokines. A study on novel 2-phenyl-4H-chromen-4-one derivatives found that the lead compound could suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition led to the downregulation of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) expression. nih.gov
Studies on Antioxidant and Anti-inflammatory Properties at a Molecular Level
The antioxidant and anti-inflammatory properties of chroman-4-one and related flavonoid derivatives are well-documented and are central to many of their observed biological activities.
Anti-inflammatory Properties: At a molecular level, the anti-inflammatory effects of these compounds are often linked to the inhibition of key inflammatory mediators and pathways. As noted previously, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress the production of pro-inflammatory cytokines like NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov The mechanism for this involves the inhibition of the TLR4/MAPK signaling pathway. nih.gov Coumarin and its derivatives are also recognized as potential nuclei for the development of anti-inflammatory drugs, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov
Antioxidant Properties: The antioxidant activity of flavonoids is a key feature contributing to their therapeutic potential. nih.gov This activity is often attributed to their ability to scavenge reactive oxygen species (ROS), which can cause cellular damage. The pro-oxidant activity of some flavanone/chromanone derivatives has also been harnessed as a mechanism for inducing cytotoxicity in cancer cells. nih.gov This involves intentionally increasing intracellular ROS levels beyond a threshold that cancer cells can tolerate, leading to cell death. nih.gov Furthermore, some derivatives have been studied for their potential to chelate metal ions like Cu(II) and Zn(II), which can participate in the generation of free radicals. nih.gov
Investigations into Antimicrobial and Antifungal Activity (In vitro)
The chroman-4-one scaffold is a constituent of many compounds with significant antimicrobial and antifungal properties. In vitro studies have confirmed the activity of these derivatives against a range of pathogenic microbes.
Antifungal Activity: Chromone derivatives are noted for their antifungal properties. semanticscholar.orgresearchgate.net One study investigated the activity of (E)-benzylidene-chroman-4-one against various Candida species. The compound exhibited fungicidal-like activity, with Minimum Inhibitory Concentration (MIC) values ranging from 264.52 µM to 4232.44 µM. semanticscholar.orgresearchgate.net The proposed mechanism of action involves targeting the fungal plasma membrane. semanticscholar.orgresearchgate.net In silico analysis predicted a high binding affinity for fungal thymidylate synthase. semanticscholar.org Other studies have synthesized novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which showed excellent activity against plant pathogenic fungi such as Gibberella saubinetii and Fusarium oxysporum. nih.gov
Antibacterial Activity: A variety of chroman-4-one derivatives have been tested against both Gram-positive and Gram-negative bacteria. A series of novel spiropyrrolidines featuring a chroman-4-one scaffold displayed moderate to excellent activity against strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa when compared to standard antibiotics like Amoxicillin and Ampicillin. nih.gov Another study on 7-hydroxy 4-methyl coumarin derivatives bearing an azo moiety found that one compound, in particular, showed significant zones of inhibition against S. aureus, B. subtilis, E. coli, and P. aeruginosa. scholarsresearchlibrary.com The antibacterial action of related quinone compounds is thought to arise from the quinone moiety's ability to undergo redox reactions, generating harmful ROS within the microorganism. ukm.my
| Compound Derivative | Microorganism | Activity | Source |
|---|---|---|---|
| (E)-benzylidene-chroman-4-one | Candida spp. | MIC: 264.52 µM - 4232.44 µM | semanticscholar.orgresearchgate.net |
| 4-Substituted mandelic acid derivative (E13) | Gibberella saubinetii | EC50: 1.8 mg/L | nih.gov |
| Spiropyrrolidines with chroman-4-one | Various Bacteria & Fungi | Moderate to Excellent Activity | nih.gov |
| (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene (B151609) sulfonamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | Greater potential than other tested derivatives | scholarsresearchlibrary.com |
Role of 7 Bromo 5 Methoxychroman 4 One As a Synthetic Intermediate and Precursor for Novel Compounds
Utilization in the Synthesis of Complex Organic Scaffolds and Natural Product Analogues
The 7-Bromo-5-methoxychroman-4-one scaffold is an ideal starting point for building complex polycyclic systems and analogues of natural products. The bromine atom at the 7-position is the key reactive handle for introducing molecular complexity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org
Methods like the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds by reacting the aryl bromide with various organoboron compounds. organic-chemistry.orglibretexts.orgnih.gov This enables the attachment of a wide array of substituents, including alkyl, alkenyl, and aryl groups, effectively extending the chromanone core to create more elaborate structures. Similarly, Sonogashira coupling can be employed to introduce alkyne moieties, which can be further elaborated into other functional groups or used to construct larger ring systems. These reactions are fundamental in transforming a relatively simple starting material into a scaffold resembling complex natural products.
Application in Heterocyclic Chemistry for Diverse Compound Library Generation
The generation of compound libraries with high structural diversity is crucial for drug discovery and chemical biology. This compound serves as an excellent platform for this purpose, particularly in the realm of heterocyclic chemistry. The aryl bromide functionality is amenable to reactions that introduce new nitrogen-containing rings or substituents.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.orgwikipedia.orglibretexts.org This reaction can be used to couple this compound with a vast range of primary and secondary amines, including other heterocycles. This strategy allows for the rapid synthesis of a library of 7-amino-substituted chromanones, each with unique properties. Furthermore, the ketone at the 4-position can be used as a handle for further derivatization, such as condensation reactions with hydrazines or hydroxylamines to form pyrazole (B372694) or isoxazole (B147169) rings fused to the chromanone system, thereby generating significant molecular diversity from a single precursor.
Development of New Functional Probes and Materials (e.g., photoluminescent materials)
The chromanone core, being a conjugated system, possesses inherent photophysical properties that can be fine-tuned through chemical modification. The strategic placement of electron-donating (methoxy) and electron-withdrawing/modifiable (bromo) groups on the this compound scaffold makes it an intriguing precursor for functional materials, such as fluorescent probes and photoluminescent materials.
Substitution of the bromine atom via cross-coupling reactions can extend the π-conjugated system of the molecule. Introducing specific aromatic or heterocyclic groups can significantly alter the absorption and emission wavelengths of the compound. This principle is widely used in the design of organic fluorophores. By carefully selecting the coupling partner, it is possible to modulate the electronic properties to create materials with desired optical characteristics, potentially for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors for biological imaging.
Precursor for Advanced Medicinal Chemistry and Agrochemical Scaffolds
The chroman-4-one nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The functional groups on this compound allow for its elaboration into more potent and selective therapeutic or agrochemical agents.
The bromine atom can be replaced with various pharmacologically relevant groups through cross-coupling reactions to explore structure-activity relationships (SAR). For instance, introducing specific aryl or heteroaryl groups at the 7-position can enhance binding affinity to a biological target. The methoxy (B1213986) group at the 5-position also influences the electronic properties and metabolic stability of the molecule. Synthetic pathways starting from this intermediate can lead to the development of novel inhibitors, receptor antagonists, or other bioactive molecules by systematically modifying the substitution pattern around the core scaffold. nih.gov
Conclusion and Future Research Directions on 7 Bromo 5 Methoxychroman 4 One
Summary of Current Research Trends and Key Findings
Research into chroman-4-one derivatives is currently vibrant, focusing on their synthesis and evaluation as selective inhibitors for various biological targets. acs.org While specific studies on 7-Bromo-5-methoxychroman-4-one are not extensively detailed in current literature, the broader trends for substituted chromanones provide a clear indication of its research potential.
Key findings for the chromanone class include:
Synthesis: Methodologies for synthesizing chroman-4-one derivatives have seen significant advancements, including cascade radical cyclization and other novel strategies, allowing for the creation of diverse compound libraries. researchgate.netrsc.org
Biological Activity: Chromanones are recognized as privileged structures in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov For instance, certain substituted chroman-4-ones have been identified as potent and selective inhibitors of enzymes like Sirtuin 2 (SIRT2). acs.org
Structure-Activity Relationship (SAR): SAR studies on chroman-4-ones have revealed that the nature and position of substituents on the chromanone core dramatically influence biological activity. acs.org For example, electron-poor chroman-4-ones have generally shown greater inhibitory potency than their electron-rich counterparts in certain assays. acs.org The presence of substituents at the 6-position has been found to be more critical for activity than at the 8-position in some contexts. acs.org
These general findings suggest that the bromo and methoxy (B1213986) substituents on this compound likely confer specific electronic and steric properties that could be exploited for targeted biological activity.
Unexplored Synthetic Avenues and Derivatization Opportunities for Enhanced Properties
The synthetic versatility of the chromanone scaffold opens up numerous avenues for creating novel derivatives of this compound with potentially enhanced or entirely new properties.
Table 1: Potential Derivatization Strategies
| Position of Modification | Type of Reaction | Potential New Functional Groups | Desired Outcome |
|---|---|---|---|
| C2 and C3 Positions | Aldol (B89426) condensation, Mannich reaction, Michael addition | Alkylidene, aminoalkyl, various substituted side chains | Introduction of new pharmacophores, alteration of solubility and bioavailability |
| Carbonyl Group (C4) | Reduction, Grignard reaction, Wittig reaction | Hydroxyl, substituted alkyl/aryl groups, exocyclic double bonds | Creation of chiral centers, development of new compound classes (e.g., chromanols) |
| Bromo Group (C7) | Suzuki, Stille, or Sonogashira cross-coupling reactions | Aryl, heteroaryl, alkynyl groups | Expansion of molecular complexity, modulation of electronic properties |
| Methoxy Group (C5) | Demethylation followed by etherification | Diverse ether linkages, esters | Probing interactions with biological targets, improving pharmacokinetic profiles |
One promising, yet underexplored, strategy involves the use of this compound as a key intermediate in the synthesis of more complex heterocyclic systems. For example, reactions at the C3 position can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, which are prevalent motifs in pharmacologically active compounds. Furthermore, asymmetric synthesis to produce enantiomerically pure forms of its derivatives could be crucial, as different enantiomers often exhibit distinct biological activities.
Emerging Frontiers in Computational and Biological Studies
Computational and biological investigations into chromone (B188151) and chromanone derivatives are becoming increasingly sophisticated, offering powerful tools to predict and understand their therapeutic potential. d-nb.infonih.gov
Computational Approaches: Density Functional Theory (DFT) calculations are being used to investigate the molecular geometries, electronic properties, and vibrational spectra of chromone derivatives. d-nb.inforesearchgate.net These studies help in understanding the structure-activity relationships at a molecular level. d-nb.inforesearchgate.net Molecular docking simulations are employed to predict the binding affinities and modes of interaction between chromanone derivatives and biological targets, such as proteins and enzymes. nih.govnih.gov For this compound, computational studies could predict its potential targets and guide the design of derivatives with improved binding. researchgate.net
Biological Screening: High-throughput screening of chromanone libraries against a wide range of biological targets is a continuing trend. Given the known activities of related compounds, this compound and its future derivatives should be screened for activities such as:
Anticancer activity against various cell lines. nih.gov
Inhibition of enzymes implicated in metabolic diseases, like α-glucosidase. nih.gov
Antimicrobial and antifungal properties. ijrar.org
Neuroprotective effects.
The investigation into the precise mechanism of action is a critical emerging frontier. For instance, studies on other chromones have explored their impact on gene expression, such as the Nrf2 and GPx genes in hyperlipidemic models, providing insights into their antioxidant and lipid-lowering effects. researchgate.net
Future Methodological Advancements in Chemical and Biological Research
Advancements in research methodologies will be pivotal in unlocking the full potential of this compound.
In chemical synthesis , the development of more efficient and stereoselective catalytic methods will be crucial. This includes the use of organocatalysis and transition-metal catalysis for the enantioselective synthesis of chiral chromanones. researchgate.net Flow chemistry and microwave-assisted synthesis are other methodological advancements that could accelerate the synthesis and optimization of derivatives. acs.org
In biological research , the use of advanced techniques such as chemoproteomics can help in identifying the direct cellular targets of this compound. Furthermore, CRISPR-Cas9 technology could be employed to validate these targets and elucidate the compound's mechanism of action. The development and application of novel in vitro and in vivo disease models will be essential for a more accurate assessment of the therapeutic potential of its derivatives. mdpi.com
Interdisciplinary Research Outlook and Potential Impact
The future of research on this compound lies in a highly interdisciplinary approach, integrating synthetic chemistry, computational modeling, pharmacology, and molecular biology. The potential impact of such research is substantial.
By leveraging the chromanone scaffold, which is a proven pharmacophore, and the specific substitutions of this compound, it may be possible to develop novel therapeutic agents for a range of diseases. For example, the interplay between the electron-withdrawing bromo group and the electron-donating methoxy group could lead to unique biological activities. The exploration of this compound and its derivatives could lead to new leads in drug discovery, particularly in areas like oncology and infectious diseases where new treatments are urgently needed. nih.govijrar.org
Moreover, the study of this compound can contribute to a more fundamental understanding of structure-activity relationships within the broader class of chromanones. The insights gained could guide the design of future generations of chromanone-based therapeutics with improved efficacy and selectivity.
Q & A
Q. What are the standard synthetic routes for 7-Bromo-5-methoxychroman-4-one, and how is regioselective bromination achieved?
The synthesis typically involves bromination of a pre-functionalized chromanone precursor. For example, bromination of 5-methoxychroman-4-one using bromine (Br₂) in acetic acid under controlled temperature (e.g., 0–25°C) ensures selective bromination at the 7-position. Reaction optimization includes monitoring reaction time and stoichiometry to avoid over-bromination. Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy at C5, bromine at C7).
- Mass spectrometry (MS) : High-resolution MS to verify molecular formula (CHBrO) and isotopic patterns.
- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .
- HPLC : To assess purity (>95% is typical for research-grade material).
Reference spectral data from PubChem or DSSTox (DTXSID20595584) should be cross-checked .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water or dichloromethane/hexane systems.
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc).
- HPLC : Preparative reverse-phase HPLC for high-purity batches.
Post-purification, TLC and melting point analysis ensure consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the 7-bromo position?
Substitution reactions require careful solvent and reagent selection:
- Solvent polarity : Use DMF or DMSO to stabilize transition states in SNAr reactions.
- Nucleophiles : Amines (e.g., benzylamine) or thiols (e.g., thiophenol) at 60–80°C.
- Catalysis : Add KI to enhance bromide displacement.
Monitor reaction progress via LC-MS and optimize reaction time (6–24 hrs) to minimize side products .
Q. What experimental designs are appropriate for studying the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based).
Include positive controls (e.g., doxorubicin for anticancer studies) and validate results with dose-response curves .
Q. How can computational methods aid in understanding the reactivity of this compound?
- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software.
- Molecular docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina.
- Solvent effects : COSMO-RS to model solvent interactions in substitution reactions.
Cross-validate computational results with experimental kinetic data .
Q. How should researchers address contradictions in spectral data or bioactivity results?
- Data validation : Compare NMR/MS data with PubChem entries (InChI Key: ASAGKWXSKFPRQW-UHFFFAOYSA-N) .
- Reproducibility : Repeat experiments under identical conditions and document deviations.
- Peer review : Seek feedback via collaborative networks or preprint platforms to resolve discrepancies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
